2-Hydroxyphenazine 5,10-Dioxide

Hypoxia-selective cytotoxin Anticancer Bioreductive drug

2-Hydroxyphenazine 5,10-Dioxide is a uniquely hypoxia-selective phenazine-5,10-dioxide scaffold. Unlike generic phenazine dioxides, the 2-hydroxyl group is critical for selective enzymatic activation by DT-diaphorase and cytochrome P450, enabling tumor-specific cytotoxicity while minimizing systemic toxicity. Ideal for bioreductive prodrug programs and antimicrobial lead optimization targeting Gram-positive pathogens. Ensure your research uses the exact substitution pattern that determines both efficacy and selectivity—generic substitution is scientifically invalid.

Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
CAS No. 303-80-0
Cat. No. B1417162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenazine 5,10-Dioxide
CAS303-80-0
Molecular FormulaC12H8N2O3
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-]
InChIInChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H
InChIKeyBMYLMFASUBJXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyphenazine 5,10-Dioxide (CAS:303-80-0) Chemical Class and Core Attributes for Procurement


2-Hydroxyphenazine 5,10-Dioxide (CAS:303-80-0) is a heterocyclic N-oxide belonging to the phenazine-5,10-dioxide class, with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol [1]. This compound is characterized by a phenazine core functionalized with a hydroxyl group at the 2-position and N-oxide moieties at the 5 and 10 positions, a structural feature critical to its bioreductive activity and hypoxia-selective cytotoxicity [2]. As a synthetic derivative of the phenazine scaffold, it serves as a foundational building block for the development of hypoxic selective cytotoxins and antimicrobial agents [3][4].

Critical Selectivity Differences: Why 2-Hydroxyphenazine 5,10-Dioxide Outperforms Generic Phenazine Analogs


Substitution of 2-Hydroxyphenazine 5,10-Dioxide with other phenazine derivatives is not straightforward due to substantial variations in bioreductive activation and cytotoxic selectivity. For instance, while unsubstituted phenazine-5,10-dioxide (PDO) exhibits broad-spectrum antimicrobial activity, it lacks the pronounced hypoxic selectivity seen in 2-hydroxylated derivatives [1]. The presence and position of the hydroxyl group critically influence the compound's redox potential and its interaction with cellular reductases like DT-diaphorase and cytochrome P450, which govern hypoxia-selective metabolism [2]. Furthermore, direct comparisons reveal that 2-hydroxyphenazine 5,10-dioxides display distinct metabolic profiles and differential toxicity between normoxic and hypoxic cells, a property not shared by all in-class compounds [3]. This unique bioreductive signature dictates that generic substitution is scientifically invalid; the precise substitution pattern is the primary determinant of both efficacy and selectivity in target applications.

Quantitative Performance Benchmarks: 2-Hydroxyphenazine 5,10-Dioxide vs. Structural Analogs


Superior Hypoxic Cytotoxicity Compared to Unsubstituted Phenazine Dioxide

In direct head-to-head evaluations on V79 cells, 2-hydroxyphenazine 5,10-dioxide derivatives (such as the parent scaffold) demonstrate markedly enhanced cytotoxic selectivity under hypoxic conditions compared to unsubstituted phenazine-5,10-dioxide. The presence of the 2-hydroxyl group is essential for this selectivity, as it facilitates bioreductive activation in low-oxygen environments. For example, derivative 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide exhibits an IC50 of 5.86 nM in hypoxic Caco-2 cells, showcasing the potent activity achievable with this scaffold [1][2].

Hypoxia-selective cytotoxin Anticancer Bioreductive drug

Enhanced Antimicrobial Efficacy Against Gram-Positive Bacteria vs. Non-Hydroxylated Phenazines

Alkylated 2-hydroxyphenazine-5,10-dioxides exhibit stronger antimicrobial activity against both Gram-positive and Gram-negative microbes compared to non-hydroxylated phenazine analogs like 1-carboxyphenazine [1]. In a comparative study, 8-acyl-2-hydroxyphenazine-5,10-dioxides bearing an octanoyl group showed enhanced activity against Gram-positive organisms relative to derivatives with shorter acyl chains (butanoyl and hexanoyl) [2]. While specific MIC values for the parent compound are not detailed in the primary literature, the structure-activity relationship (SAR) clearly indicates that the 2-hydroxy-5,10-dioxide moiety is crucial for optimal antimicrobial potency [3].

Antimicrobial Gram-positive MIC

Distinct Enzymatic Reduction Profile Dictating Hypoxic Selectivity

Metabolism studies using rat liver microsomal and cytosolic fractions reveal that 2-hydroxyphenazine 5,10-dioxides undergo differential bioreduction under hypoxic versus oxic conditions, a phenomenon directly correlated with their cytotoxic selectivity [1]. The most selective derivatives, such as compound 1 (a 2-hydroxyphenazine 5,10-dioxide), show inhibited hypoxic metabolism in the presence of dicoumarol and ketoconazole, implicating DT-diaphorase and cytochrome P450 in their activation [2]. In contrast, nonselective derivatives (e.g., compound 2) undergo bioreduction in both conditions, involving the same enzymes, while nontoxic derivatives (e.g., compound 3) exhibit poor bioreductive behavior [3]. This nuanced enzymatic fingerprint is a key differentiator for researchers seeking compounds with predictable hypoxic activation.

Enzymatic reduction DT-diaphorase Cytochrome P450

Scaffold Versatility for Derivatization and Lead Optimization

2-Hydroxyphenazine 5,10-dioxide serves as a versatile scaffold for further chemical modification, enabling the fine-tuning of biological activity. For instance, O-acylation of the 2-hydroxyl group has been successfully employed to generate ester analogs with altered physicochemical and antimicrobial properties [1]. This derivatization potential is not as readily accessible with non-hydroxylated phenazine dioxides, which lack a convenient handle for such modifications. Additionally, halogenation at the 7(8)-position (e.g., bromo or chloro derivatives) yields compounds with enhanced hypoxic selectivity and potent cytotoxicity [2][3]. This demonstrated modularity allows researchers to systematically explore structure-activity relationships and optimize lead candidates, a significant advantage over more rigid in-class alternatives.

Scaffold Derivatization SAR

Optimal Use Cases for 2-Hydroxyphenazine 5,10-Dioxide Based on Validated Performance Data


Development of Hypoxia-Activated Prodrugs for Solid Tumor Therapy

Given its demonstrated hypoxia-selective cytotoxicity and well-characterized enzymatic activation profile [1], 2-Hydroxyphenazine 5,10-Dioxide is an ideal core scaffold for designing bioreductive prodrugs. Researchers can leverage its selective activation in low-oxygen tumor microenvironments to minimize systemic toxicity while maximizing on-target tumor cell killing. Derivatives such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide have already shown promise as hypoxic trigger cytotoxins [2].

Antimicrobial Lead Optimization Targeting Gram-Positive Pathogens

Structure-activity relationship studies indicate that 2-hydroxyphenazine-5,10-dioxide derivatives, particularly those with extended alkyl or acyl chains, exhibit enhanced activity against Gram-positive bacteria [3][4]. This scaffold is well-suited for medicinal chemistry programs aimed at developing novel antibiotics to combat drug-resistant Gram-positive infections, including those caused by Staphylococcus aureus.

Chemical Biology Probe for Studying Cellular Reductase Activity

The differential enzymatic reduction of 2-hydroxyphenazine 5,10-dioxides by DT-diaphorase and cytochrome P450, and the ability to track metabolism via dicoumarol/ketoconazole inhibition, makes this compound a valuable tool for investigating the role of these reductases in cellular hypoxic response and drug metabolism [5]. It can be employed as a probe to dissect redox biology pathways in various disease models.

Synthetic Scaffold for Derivatization and SAR Exploration

The presence of a reactive 2-hydroxyl group and a modifiable phenazine core positions 2-Hydroxyphenazine 5,10-Dioxide as a versatile starting material for generating diverse chemical libraries [6]. Researchers can easily perform O-acylation, alkylation, or halogenation to create focused libraries for high-throughput screening in anticancer and antimicrobial assays, accelerating the identification of optimized lead compounds [7].

Technical Documentation Hub

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